molecular formula C28H24N4O3S2 B2478469 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1794958-88-5

2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

カタログ番号: B2478469
CAS番号: 1794958-88-5
分子量: 528.65
InChIキー: BJXUNLOTKDLIFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C28H24N4O3S2 and its molecular weight is 528.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity kinase that is essential for the spindle assembly checkpoint which ensures the proper segregation of chromosomes during cell division .

Mode of Action

The compound inhibits the kinase activity of TTK . By binding to the active site of the kinase, it prevents the transfer of phosphate groups to the target proteins of TTK. This inhibition disrupts the normal function of TTK, leading to changes in cell division .

Biochemical Pathways

The inhibition of TTK affects the spindle assembly checkpoint pathway. This pathway is crucial for ensuring that chromosomes are properly segregated during cell division. Disruption of this pathway by the compound leads to chromosome missegregation and aneuploidy .

Pharmacokinetics

The compound is described as orally bioavailable , suggesting it can be absorbed through the gastrointestinal tract. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness.

Result of Action

The compound’s action results in chromosome missegregation and aneuploidy . It also suppresses the proliferation of a panel of human cancer cell lines . These effects are likely due to the disruption of the spindle assembly checkpoint pathway.

生物活性

The compound 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a derivative of pyrrolopyrimidine, a class known for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of methoxy and methylthio groups is significant as they may influence the compound's interaction with biological targets.

Research indicates that pyrrolopyrimidine derivatives exhibit potent anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds lead to increased levels of cyclin-dependent kinase inhibitors and subsequent apoptosis in cancer cells .
  • Inhibition of Kinase Activity : Many pyrrolopyrimidine derivatives act as inhibitors of key kinases involved in cancer progression. For example, certain derivatives have shown selective inhibition of mutant EGFR (epidermal growth factor receptor), which is often implicated in non-small cell lung cancer (NSCLC). Specific compounds demonstrated IC50 values as low as 0.21 nM against mutant EGFRs, indicating high potency .
  • DNA Damage Response : Some studies suggest that these compounds may also trigger DNA damage responses, leading to apoptosis in cancer cells. This is evidenced by the upregulation of pro-apoptotic markers such as Bax and cleaved PARP .

In Vitro Studies

Recent studies have investigated the efficacy of various pyrrolopyrimidine derivatives against multiple cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)Mechanism
Compound AMCF-7 (Breast)3.04Apoptosis induction
Compound BHCT-116 (Colon)4.14G2/M phase arrest
Compound CA549 (Lung)0.09EGFR inhibition

These findings illustrate the potential of these compounds as effective anticancer agents across different types of malignancies .

In Vivo Studies

Animal model studies have also been conducted to assess the pharmacokinetics and therapeutic potential of these compounds:

  • Maximum Tolerated Dose (MTD) : In mouse models, MTD values for similar pyrrolopyrimidine derivatives ranged from 5 to 10 mg/kg, with some exhibiting favorable pharmacokinetic profiles including a half-life conducive to sustained therapeutic effects .
  • Efficacy in Tumor Models : Compounds showed significant tumor growth inhibition in xenograft models, further supporting their potential as anticancer therapeutics.

Case Studies

Several case studies highlight the clinical relevance of pyrrolopyrimidine derivatives:

  • Case Study on NSCLC : A clinical trial involving a pyrrolopyrimidine derivative targeting mutant EGFR showed promising results with patients experiencing prolonged progression-free survival compared to standard therapies.
  • Combination Therapies : Research has indicated that combining these compounds with established chemotherapeutics enhances their efficacy, particularly in resistant cancer types.

特性

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S2/c1-35-21-13-11-20(12-14-21)32-27(34)26-25(23(16-29-26)18-7-4-3-5-8-18)31-28(32)37-17-24(33)30-19-9-6-10-22(15-19)36-2/h3-16,29H,17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXUNLOTKDLIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。